Netarsudil

Content Navigation

CAS Number

Product Name

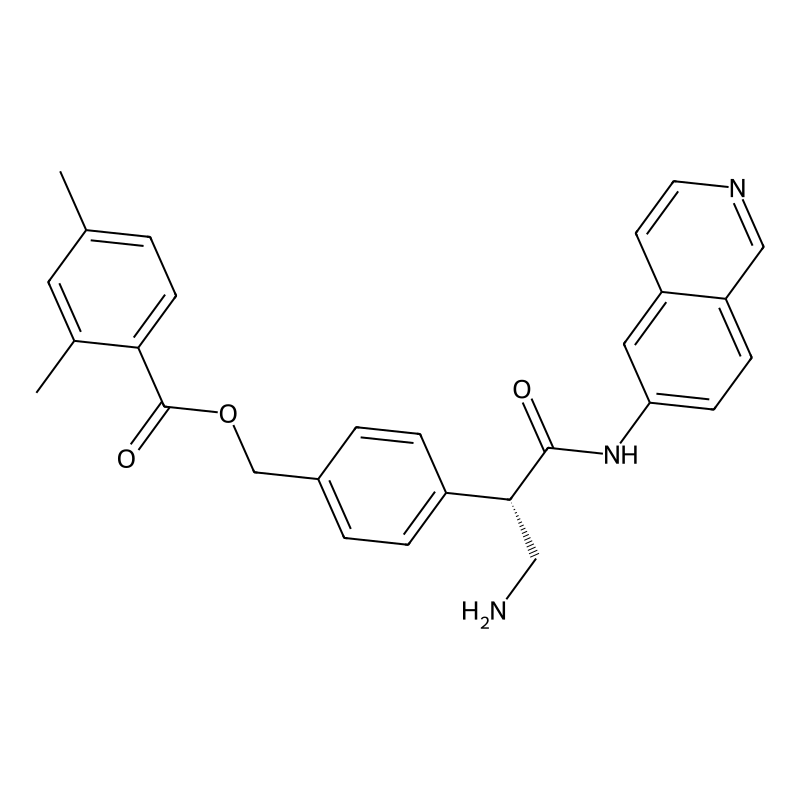

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Netarsudil mechanism of action Rho kinase inhibitor

Mechanism of Action

Netarsudil employs a multi-faceted mechanism to reduce IOP, primarily by enhancing aqueous humor outflow through the conventional pathway and secondarily by reducing its production [1] [2]. The table below summarizes its core mechanisms and corresponding physiological effects.

| Mechanism of Action | Target Site / Pathway | Physiological Effect | Result on Intraocular Pressure |

|---|---|---|---|

| Rho Kinase (ROCK) Inhibition [3] [1] [4] | Trabecular Meshwork (TM) & Schlemm's Canal | Relaxes TM & SC cells, reduces actin stress fibers & cell stiffness, increases outflow facility [3] [5]. | Lowers IOP |

| Norepinephrine Transporter (NET) Inhibition [3] [1] | Adrenergic Synapses | Increases norepinephrine signaling; may reduce aqueous production via vasoconstriction of ciliary body blood flow [3]. | Lowers IOP |

| Reduction of Episcleral Venous Pressure (EVP) [1] [2] | Episcleral Veins | Dilates episcleral veins, reducing downstream pressure [3] [1]. | Lowers IOP |

This compound's Molecular Targets and Signaling Pathways

The following diagram illustrates the key molecular pathways affected by this compound in trabecular meshwork cells.

This compound's dual inhibition of ROCK and NET reduces intraocular pressure.

Quantitative Pharmacological Profile

The table below provides key quantitative data on this compound's pharmacological properties and efficacy.

| Parameter | Value / Measurement | Details / Context |

|---|---|---|

| Approved Formulation | 0.02% ophthalmic solution [1] | Once-daily topical application. |

| Systemic Absorption | Very low / Not quantifiable [3] [1] | Plasma conc. typically below LLOQ (0.100 ng/mL). |

| Metabolism & Active Metabolite | This compound-M1 (AR-13503) [3] [1] | Formed by corneal esterases; 5x more potent than parent drug [1]. |

| In-vitro Half-life (Human Cornea) | 175 minutes [3] [1] | Measured in human corneal tissue. |

| Protein Binding (Metabolite) | ~60% [3] | AR-13503; parent drug expected to be higher. |

| Typical IOP Reduction (Clinical) | ~4.8 mmHg (≈23.5%) [6] | At 0.02% concentration over 4 weeks [6]. |

| Common Adverse Reaction | Conjunctival hyperemia (53%) [3] | Due to ROCK-mediated vasodilation [1]. |

Experimental Protocol for 3D Hydrogel Contraction Assay

This methodology evaluates this compound's effect on reversing pathological contraction in a tissue-mimetic environment [5].

- Objective: To investigate the efficacy of this compound and related compounds in reversing TGFβ2-induced pathological contraction and actin stress fiber formation in a 3D bioengineered human trabecular meshwork model [5].

- Key Materials:

- Cell Source: Primary Human Trabecular Meshwork cells from donor corneal rims [5].

- Hydrogel Matrix: Methacrylate-conjugated bovine collagen type I, Thiol-conjugated hyaluronic acid, and Elastin-like polypeptide [5].

- Test Compounds: this compound and this compound-family ROCK inhibitors [5].

- Pathology Inducer: Recombinant TGFβ2 to simulate glaucomatous conditions [5].

- Procedure:

- 3D Hydrogel Preparation: Encapsulate HTM cells within the ECM biopolymer hydrogel precursor solution and crosslink using UV light [5].

- Pathological Induction: Treat the formed hydrogels with TGFβ2 to induce contraction and actin stress fiber assembly [5].

- Drug Treatment: Apply this compound and other ROCKi compounds to the glaucomatous hydrogels [5].

- Contraction Analysis: Monitor and measure changes in hydrogel size over time to quantify the reversal of contraction [5].

- Cytoskeletal Analysis: Fix hydrogels and perform immunocytochemistry for F-actin to visualize and quantify changes in actin stress fibers [5].

- Outcome Measures: Degree of hydrogel contraction reversal; qualitative and quantitative assessment of actin stress fiber disassembly [5].

Future Directions and Conclusions

Research on this compound continues to evolve, focusing on improving its therapeutic profile and expanding its applications.

- Next-Generation Derivatives: Novel Nitric Oxide (NO)-donating this compound derivatives are in development. These compounds aim to provide a synergistic therapy by combining ROCK inhibition with the IOP-lowering and vasodilatory effects of NO. A key benefit is the potential attenuation of conjunctival hyperemia, a common side effect of ROCK inhibitors [7].

- Expanding Therapeutic Potential: Beyond its primary IOP-lowering effect, evidence suggests this compound and other ROCK inhibitors may have neuroprotective properties by promoting retinal ganglion cell survival, which could be crucial for protecting against glaucomatous damage [4] [2]. Their antifibrotic effects also show promise in improving the success rates of glaucoma filtration surgery by inhibiting post-operative scar formation [4] [2].

References

- 1. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tnoa Journal of Ophthalmic Science and Research [journals.lww.com]

- 3. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 4. in Glaucoma Management: Current... Rho Kinase Inhibitors [dovepress.com]

- 5. Effects of this compound-Family Rho Kinase Inhibitors on ... [frontiersin.org]

- 6. Rho Kinase Inhibitors in Glaucoma Management [pmc.ncbi.nlm.nih.gov]

- 7. Development of Nitric Oxide-Donating this compound ... [pubmed.ncbi.nlm.nih.gov]

Dual Mechanism of Action: ROCK and NET Inhibition

Netarsudil lowers IOP through a multi-pronged approach that primarily increases outflow through the diseased trabecular meshwork, with additional effects on aqueous production and episcleral venous pressure.

The table below summarizes the targets and resulting pharmacological effects of this compound.

| Pharmacological Target | Biological Effect | Result on Aqueous Humor Dynamics |

|---|---|---|

| Rho-associated Kinase (ROCK) [1] [2] [3] | Induces disassembly of actin stress fibers and focal adhesions in trabecular meshwork (TM) cells. | Relaxes TM, increasing trabecular outflow facility [4] [3] [5]. |

| Rho-associated Kinase (ROCK) [4] [5] | Causes morphological changes in the conventional outflow pathway (e.g., expansion of the juxtacanalicular tissue (JCT), dilation of Schlemm's canal and episcleral veins). | Increases the effective filtration area, redistributing aqueous outflow [4] [6] [5]. |

| Norepinephrine Transporter (NET) [1] [2] | Increases synaptic norepinephrine levels, leading to adrenergic activation. | Decreases aqueous humor production [1] [2]. |

| Rho-associated Kinase (ROCK) [7] | Relaxes vascular smooth muscle in the episcleral veins. | Reduces episcleral venous pressure, thereby increasing overall outflow pressure gradient [7]. |

This multi-mechanistic action is represented in the following signaling pathway diagram:

This compound's dual mechanism of action converges to lower intraocular pressure.

Quantitative Pharmacological Profile

The potency of this compound and its active metabolite, this compound-M1, has been characterized in detailed preclinical studies.

| Parameter | This compound | This compound-M1 (Active Metabolite) | Notes / Source |

|---|---|---|---|

| ROCK1 Inhibition (Kᵢ) | 1 nM [1] | ~5x more potent than this compound [2] | In vitro kinase assay [1]. |

| ROCK2 Inhibition (Kᵢ) | 1 nM [1] | ~5x more potent than this compound [2] | In vitro kinase assay [1]. |

| Disruption of Actin Stress Fibers (IC₅₀) | 79 nM [1] | Not reported | Primary porcine TM cells [1]. |

| Disruption of Focal Adhesions (IC₅₀) | 16 nM [1] | Not reported | Transformed human TM cells [1]. |

| Increase in Outflow Facility | -- | +51% (vs. baseline), +102% (vs. control) [4] [5] | In enucleated human eyes perfused with 0.3 µM this compound-M1 [4]. |

Key Experimental Models and Protocols

The following methodologies are critical for investigating this compound's cellular and tissue-level effects.

Live Cell Imaging of Actin Dynamics in TM Cells

This protocol is used to visualize the real-time effects of this compound on the actin cytoskeleton [8] [9].

- Cell Culture: Primary human trabecular meshwork (TM) cells from normal (NTM) and glaucomatous (GTM) donors are cultured.

- Actin Staining: Cells are stained with SiR-actin (100 nM), a fluorogenic, cell-permeable probe that binds to F-actin with high affinity, in the presence of verapamil to enhance dye uptake.

- Treatment: After baseline imaging, cells are treated with 1 µM this compound or vehicle control. A comparable ROCK inhibitor, Y27632 (1 µM), can be used for validation.

- Imaging: Time-lapse imaging is performed on a high-resolution automated microscope (e.g., ZEISS Celldiscoverer 7) using a 20x objective. Images are captured every 2 minutes for up to 5 hours to monitor stress fiber disassembly, extracellular vesicle dynamics, and tunneling nanotube formation.

Human Anterior Segment Perfusion Culture

This ex vivo model assesses this compound's direct impact on aqueous outflow facility in a whole-tissue context [4] [5].

- Tissue Preparation: Pairs of fresh, enucleated human eyes are connected to a perfusion system.

- Perfusion Protocol: Eyes are perfused at a constant pressure of 15 mm Hg. One eye of the pair is perfused with 0.3 µM this compound-M1 (the active metabolite), while the contralateral eye serves as a vehicle-control.

- Outflow Facility Measurement: The outflow facility (C), a direct measure of how easily aqueous humor drains, is calculated by measuring the flow rate at a constant pressure. Measurements are taken at baseline and over a 3-hour treatment period.

- Morphological Analysis: Following perfusion, fluorescent microspheres are added to the perfusate to trace outflow patterns. Tissues are then fixed and processed for confocal, light, or electron microscopy to quantify morphological changes such as juxtacanalicular tissue (JCT) thickness and effective filtration length.

3D Bioengineered HTM Hydrogel Contraction Assay

This advanced in vitro model recapitulates the 3D microenvironment of the TM to study contractility [3].

- Hydrogel Fabrication: Human TM (HTM) cells are encapsulated within a hydrogel composed of methacrylate-conjugated collagen I and thiol-conjugated hyaluronic acid.

- Induction of Pathologic State: Hydrogels are treated with TGFβ2 (e.g., 2 ng/mL for 24 hours) to induce a glaucomatous state characterized by increased contraction and actin stress fiber formation.

- Drug Treatment and Analysis: Pathologic hydrogels are treated with this compound or other ROCK inhibitors. The reversal of hydrogel contraction is measured by tracking the reduction in hydrogel surface area over time (e.g., 24-48 hours). Actin remodeling is assessed via fluorescence microscopy after phalloidin staining.

Research and Development Implications

- Novel Target Engagement: this compound is the first therapy since pilocarpine to primarily target the diseased trabecular meshwork, offering a new therapeutic strategy for glaucoma [10].

- Multi-Mechanistic Efficacy: Its unique triple mechanism of action—increasing trabecular outflow, decreasing aqueous production, and lowering episcleral venous pressure—may provide effective IOP lowering in patients who are poor responders to other agents [2] [7].

- Clinical Translation: Phase III clinical trials demonstrated that once-daily this compound was non-inferior to twice-daily timolol in lowering IOP, with a safety profile characterized by manageable, predominantly ocular adverse effects like conjunctival hyperemia and corneal verticillata [7].

References

- 1. Discovery and Preclinical Development of this compound, a Novel ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of this compound -Family Rho Kinase Inhibitors on... [frontiersin.org]

- 4. Increases Outflow Facility in Human Eyes Through Multiple... This compound [pubmed.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: this compound Increases Outflow Facility in... [scholars.duke.edu]

- 6. (PDF) this compound Increases Outflow Facility in Human Eyes Through... [academia.edu]

- 7. Pooled Efficacy and Safety Profile of this compound Ophthalmic ... [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on Actin-Driven Cellular Functions in ... [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on Actin-Driven Cellular Functions in Normal and... [pubmed.ncbi.nlm.nih.gov]

- 10. The Trabecular Meshwork and ROCK Inhibitors [glaucomatoday.com]

Netarsudil pharmacokinetics metabolism AR-13503

Metabolic Pathway and Key Parameters

Netarsudil's metabolic pathway and key pharmacokinetic parameters are summarized below.

This compound is metabolized to active AR-13503 in the cornea, which inhibits ROCK in the trabecular meshwork to lower IOP.

| Parameter | Details |

|---|---|

| Metabolic Pathway | Ester prodrug metabolized by corneal esterases in the cornea [1] [2] |

| Active Metabolite | This compound-M1 (AR-13503); ~5x more potent ROCK inhibitor than parent drug [1] [2] |

| Site of Metabolism | Primarily the cornea; human liver microsomes showed no significant subsequent metabolism of AR-13503 [2] |

| Tissue Distribution | Highest concentrations in cornea and conjunctiva; low systemic absorption [1] [2] |

| Protein Binding | This compound: Highly bound in human plasma; this compound-M1: ~60% bound to plasma proteins [2] |

| Half-life (in vitro) | ~175 minutes in human corneal tissue [1] [2] |

| Systemic Exposure | Low; this compound and AR-13503 plasma concentrations are typically low or unquantifiable after topical dosing [1] |

Experimental Protocols for Key Findings

Key experimental methodologies from foundational studies are detailed below.

Assessing Metabolism and Protein Binding

In vitro studies defined this compound metabolism and protein binding using human tissues [2]:

- Human Tissue Incubation: this compound metabolism assessed using human corneal tissue, human plasma, and human liver microsomes/S9 fractions

- Metabolite Identification: Incubated samples analyzed to identify and quantify this compound and its primary metabolite AR-13503

- Protein Binding Determination: Used human plasma to determine percentage of this compound and AR-13503 bound to plasma proteins

Evaluating IOP-Lowering Efficacy in Animal Models

Mouse models evaluated this compound's ability to prevent and reverse steroid-induced ocular hypertension [3]:

- Animal Model: Established mouse model of glucocorticoid-induced ocular hypertension

- Drug Administration: Unilateral topical application of this compound or placebo control

- Prevention Protocol: this compound treatment started one day prior to bilateral dexamethasone (DEX) exposure, continued for 4-week DEX duration

- Reversal Protocol: Bilateral DEX administered for 3 weeks to induce hypertension, followed by unilateral this compound therapy

- Outflow Facility Measurement: Directly measured in enucleated eyes to determine hydrodynamic resistance changes

Clinical and Research Implications

This compound's pharmacokinetic profile has significant clinical and research implications:

- Consistent IOP Lowering: Produces consistent IOP-lowering activity regardless of baseline pressure, unlike some other agents [2]

- Steroid-Induced Glaucoma: Shows significant efficacy in lowering IOP in patients with steroid-induced glaucoma refractory to standard medications [3]

- Neuroprotective Potential: Preclinical studies in rats show this compound reduced retinal ganglion cell death and promoted axonal regeneration after optic nerve injury [2]

References

Mechanism of Action: How Netarsudil Lowers Intraocular Pressure

Netarsudil is a first-in-class Rho-associated protein kinase (ROCK) inhibitor that also inhibits the norepinephrine transporter (NET) [1]. It uniquely targets the conventional trabecular outflow pathway, which is often dysfunctional in glaucoma [1]. The following diagram illustrates its multi-faceted mechanism of action.

This compound's primary mechanisms and effects on aqueous humor dynamics. TM: Trabecular Meshwork; SC: Schlemm's Canal; ECM: Extracellular Matrix; EVP: Episcleral Venous Pressure.

Quantitative Effects on Aqueous Humor Dynamics

The mechanism proposed in the diagram is supported by quantitative human studies. The tables below summarize key findings from clinical studies on how this compound alters parameters of aqueous humor dynamics.

Table 1: Effects of this compound on Aqueous Humor Dynamics Parameters (7-day treatment) [2]

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change (%) | P-value |

|---|---|---|---|---|

| Outflow Facility (μL/min/mmHg) | 0.27 ± 0.10 | 0.33 ± 0.11 | +22% | 0.02 |

| Episcleral Venous Pressure (EVP) (mmHg) | 7.9 ± 1.2 | 7.2 ± 1.8 | -10% | 0.01 |

| Aqueous Humor Flow Rate (μL/min) | Not fully significant | Not fully significant | -15% (trend) | 0.08 |

| Uveoscleral Outflow Rate (μL/min) | No significant change | No significant change | - | - |

Table 2: Effects on Episcleral Venous Hemodynamics in a 1-2 Week Study [3]

| Parameter | Baseline (Mean ± SD) | 1 Hour Post-Drop (T1) | 1-2 Weeks of Use (T2) | 1 Hour Post-Drop at T2 (T3) |

|---|---|---|---|---|

| IOP (mmHg) | 16.8 ± 3.6 | 13.9 ± 4.2 | 12.6 ± 4.1 | 11.8 ± 4.7 |

| Vessel Diameter (μm) | 61.3 ± 5.3 | 78.0 ± 6.6 | 74.0 ± 5.2 | 76.9 ± 6.9 |

| Blood Flow (μL/min) | 0.40 ± 0.22 | 0.69 ± 0.45 | 0.38 ± 0.30 | 0.54 ± 0.32 |

Detailed Experimental Protocols

To evaluate the effects of this compound, researchers employ sophisticated techniques to measure episcleral venous pressure and hemodynamics.

Automated Episcleral Venomanometry for EVP Measurement [2]

This objective method measures the pressure required to collapse an episcleral vein.

- Procedure:

- Anesthesia: A topical anesthetic (e.g., proparacaine) is applied.

- Vein Selection: A clear, straighter episcleral vein (deeper than conjunctival vessels) is identified via slit-lamp biomicroscopy.

- Compression & Imaging: A clear, flexible silicone bulb connected to a computer-controlled pressure transducer is placed against the vein. Pressure in the bulb is increased at a constant rate while a video camera records the vein.

- Endpoint Detection: Custom image analysis software graphs the vessel's peak brightness against the applied pressure. The point where the brightness begins to decrease marks the initiation of venous collapse, which corresponds to the EVP.

- Data Point: The mean of three measurements is typically used.

Erythrocyte-Mediated Angiography (EMA) for Hemodynamic Flow [3]

EMA provides direct, absolute measurements of episcleral blood flow by tracking labeled red blood cells.

- Procedure:

- Cell Preparation: Approximately 34 mL of blood is drawn from the subject. Erythrocytes are isolated and loaded with Indocyanine Green (ICG) dye using an osmotic shock method.

- Injection & Imaging: A bolus (up to 1.4 mL) of these autologous, ICG-labeled erythrocytes is injected intravenously, followed by a saline flush. A conventional ICG bolus is also injected to measure vessel diameter.

- Image Acquisition: A scanning laser ophthalmoscope (e.g., Heidelberg Retina Angiograph 2) captures angiograms at 24.6 frames per second. Multiple 60-second sequences are taken.

- Image Analysis: Specialized software tracks the velocity of the fluorescent erythrocytes and measures vessel diameter simultaneously. Blood flow is calculated from these two parameters.

The workflow for this technique is illustrated below.

Experimental workflow for Erythrocyte-Mediated Angiography (EMA) to measure episcleral venous flow.

Research Implications & Differential Effects

- Targeting the Distal Outflow: this compound's proven ability to reduce EVP and increase episcleral venous flow makes it a compelling candidate for treating conditions where EVP is elevated, such as Sturge-Weber syndrome [4].

- Drug-Specific Side Effects: While this compound and the ROCK inhibitor ripasudil both improve corneal endothelial function, they have differential effects on the corneal epithelium [5]. This compound can downregulate the expression of cell-junction-associated genes, potentially compromising the epithelial barrier. This may explain clinical observations of reticular corneal epithelial edema in some patients, which usually resolves upon drug discontinuation [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The Effects of this compound Ophthalmic Solution on Aqueous ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound 0.02% Alters Episcleral Venous Flowrates [pmc.ncbi.nlm.nih.gov]

- 4. Elevated Episcleral Venous Pressure (EVP) [eyewiki.org]

- 5. Drug- and Cell-Type-Specific Effects of ROCK Inhibitors as a ... [pmc.ncbi.nlm.nih.gov]

Netarsudil pharmacodynamics elimination half-life

Pharmacodynamics & Mechanism of Action

Netarsudil is a Rho-associated protein kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor [1] [2]. It reduces intraocular pressure (IOP) through three distinct mechanisms, primarily targeting the diseased trabecular meshwork, which is a novel approach compared to many other glaucoma therapies [1] [2] [3].

The table below summarizes its core mechanisms:

| Mechanism of Action | Biological Target | Physiological Effect | Result on Intraocular Pressure |

|---|---|---|---|

| Inhibition of Rho Kinase [1] [2] [4] | Trabecular Meshwork & Schlemm's Canal Cells | Reduces actomyosin contraction, decreases ECM production, reduces cell stiffness [1] [4]. | Increased trabecular outflow facility [5] [6]. |

| Inhibition of Norepinephrine Transporter (NET) [1] [2] | Noradrenergic synapses in the ciliary body | Increases endogenous norepinephrine signaling, potentially causing vasoconstriction and reduced blood flow [1]. | Decreased aqueous humor production [2]. |

| Secondary Vascular Effect [5] [6] | Episcleral Veins | Causes venous dilation and relaxation. | Decreased episcleral venous pressure [5] [6]. |

This multi-target mechanism is visualized in the following pathway diagram:

This compound's multimodal mechanism of action targets the trabecular meshwork, aqueous production, and episcleral venous pressure to reduce intraocular pressure.

Pharmacokinetics & Elimination Half-Life

This compound exhibits favorable pharmacokinetics for a topical ophthalmic drug, with minimal systemic exposure and metabolism occurring primarily within the eye [1] [2].

| Parameter | Data |

|---|---|

| Route of Administration | Topical ophthalmic solution (0.02%) [2]. |

| Absorption & Systemic Exposure | Very low systemic absorption; plasma concentrations of this compound and its active metabolite are typically below quantifiable levels [1] [2]. |

| Distribution | High concentrations in the cornea and conjunctiva; low volume of distribution due to high protein binding [1] [2]. |

| Metabolism | Metabolized in the cornea by esterases to its active metabolite, AR-13503 (this compound-M1), which is more potent than the parent drug [1] [2] [4]. |

| Route of Elimination | Not fully characterized; primarily local metabolism with no detectable systemic metabolite formation [1]. |

A key point of discussion in the literature is the Elimination Half-Life, for which different values are reported depending on the context:

- In Vitro Corneal Half-Life: In human corneal tissue, the half-life was reported as 175 minutes (approximately 3 hours) [1] [2]. This measures how quickly the drug is metabolized locally at the site of action.

- In Vivo Elimination Half-Life: Other sources report a longer half-life of 16 to 17 hours based on animal models (rabbits), which accounts for the entire process of elimination from the body [7]. One review also notes that the elimination half-life from various ocular tissues in preclinical studies ranged from 12 to 112 hours, supporting the concept of a prolonged presence in certain eye structures [8].

This discrepancy is not contradictory but rather reflects different experimental measurements. The in vitro value describes local metabolic stability, while the in vivo value represents the overall systemic elimination profile [8]. The long in vivo half-life supports the once-daily dosing of the drug [2] [8].

Experimental Protocols from Key Studies

Preclinical Characterization of this compound

This study aimed to characterize the potency, metabolic profile, and IOP-lowering efficacy of this compound in animal models [4].

- Biochemical & Cell-Based Assays:

- Kinase Inhibition Assay: Used a commercial luminescent kinase assay kit to determine the inhibition constant (Ki) of this compound against ROCK1 and ROCK2 [4].

- Cytoskeletal Disruption Assay: Measured the disruption of actin stress fibers in primary porcine TM cells and focal adhesions in human TM cells using high-content imaging (INCell 1000 imager) after staining with fluorescent markers [4].

- Anti-fibrosis Assay: Primary human TM cells were treated with TGF-β2 to induce fibrosis markers. The ability of this compound to block this induction was assessed via immunofluorescence staining [4].

- In Vivo Efficacy & Tolerability: Topical formulations were tested in Dutch Belted rabbits and Formosan Rock monkeys. IOP was measured, and ocular tolerability (e.g., hyperemia) was monitored after once-daily dosing [4].

- Corneal Metabolism Assays:

14C-labeled this compound was incubated with corneas from various species, including humans, to identify metabolites and calculate the in vitro half-life [4].

Clinical Study on Aqueous Humor Dynamics

This Phase 2 study investigated the mechanism of IOP reduction by this compound in patients with Primary Open-Angle Glaucoma or Ocular Hypertension [5] [6].

- Study Design: A randomized, contralateral-eye study. Patients instilled this compound 0.02% in one eye and a vehicle in the other, once daily for 7 days [5] [6].

- Primary Endpoint & Measurements: The primary endpoint was the change in mean diurnal outflow facility from baseline (Day 1) to Day 8.

- Key Findings: After 7 days, this compound significantly increased trabecular outflow facility, decreased IOP, and reduced EVP compared to the vehicle-treated eye [5] [6].

Conclusion

This compound represents a first-in-class therapeutic approach for glaucoma by directly targeting the pathological trabecular meshwork. Its efficacy stems from a well-characterized, multimodal pharmacodynamic profile. The pharmacokinetic data, particularly the prolonged in vivo half-life, supports its clinical use as a convenient once-daily monotherapy or as part of a fixed-dose combination.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New glaucoma medications: latanoprostene bunod, this compound , and... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Preclinical Development of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Improves Trabecular Outflow Facility in Patients ... [sciencedirect.com]

- 6. This compound significantly reduces intraocular pressure in ... [mayoclinic.org]

- 7. - Wikipedia this compound [en.wikipedia.org]

- 8. Elimination half - life – Knowledge and References – Taylor & Francis [taylorandfrancis.com]

Netarsudil synthesis route process chemistry

Published Asymmetric Synthesis Route

The primary documented synthesis is a six-step asymmetric route developed by researchers at Aerie Pharmaceuticals, which has been scaled up for commercialization [1] [2]. The key steps and methodologies are summarized below.

Table 1: Steps in the Asymmetric Synthesis of Netarsudil [1]

| Step | Key Reactants / Reagents | Key Process / Technique | Purpose / Outcome |

|---|---|---|---|

| 1 | Phenylacetic acid derivative, 2,4-dimethylbenzoate ester | Esterification | Constructs the backbone of the β-amino acid framework [1]. |

| 2 | (R)-4-benzyloxazolidin-2-one (Evans auxiliary), N-Boc-1-aminomethylbenzotriazole | Chiral enolate alkylation | Installs the (S)-stereocenter with high diastereoselectivity (96:4 dr) [1]. |

| 3 | 2,2,2-trichloro-1,1-dimethylethyl chloroformate, 6-aminoisoquinoline | Non-racemizing activation, coupling | Activates the acid for coupling with 6-aminoisoquinoline to yield N-Boc-protected this compound (63% yield, 98% ee) [1]. |

| 4 | Acidic conditions | Deprotection | Removes the Boc-protecting group [1]. |

| 5 | - | Recrystallization | Final purification to achieve high enantiomeric purity (>99% ee) [1]. |

The following diagram illustrates the workflow and logical relationship of this synthesis process:

This compound asymmetric synthesis workflow. [1]

Chemical and Process Data

For your reference in process chemistry and analytical development, here are the key chemical identifiers and a comparison of synthetic routes.

Table 2: this compound Chemical Profile [3] [4] [5]

| Property | Description |

|---|---|

| Systematic IUPAC Name | [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [4] |

| Molecular Formula | C₂₈H₂₇N₃O₃ [4] [5] |

| CAS Number | 1254032-66-0 [6] [4] |

| Molar Mass | 453.542 g·mol⁻¹ [4] |

| Drug Substance Form | This compound dimesilate (mesylate) salt – white to light yellow crystalline powder, freely soluble in water [4]. |

Table 3: Overview of Synthetic Routes

| Route Feature | Route 1 (WO 2017086941) | Asymmetric Route (Synthesis, 2019) |

|---|---|---|

| Source | Patent (Assignee: Aerie Pharmaceuticals) [6] | Journal Paper (Synthesis) [1] |

| Key Step | Not specified in excerpt | Chiral enolate alkylation using Evans auxiliary [1] |

| Diastereoselectivity | Not specified | 96:4 dr [1] |

| Overall Enantiomeric Excess | Not specified | >99% ee (after recrystallization) [1] |

Alternative Process Patent

A US patent application (US20210094918A1) details another process for preparing (S)-netarsudil, its salts, and polymorphs [7]. The patent claims involve:

- A process for preparing a compound of Formula (I), which encompasses this compound and its pharmaceutically acceptable salts [7].

- The use of various reagents and conditions for reactions such as esterification, halogenation, hydrolysis, condensation, and deprotection [7].

- Characterization of the final compound and its crystalline forms by Powder X-Ray Diffraction (PXRD) [7].

Research and Development Context

As a Rho kinase inhibitor, this compound's mechanism of action involves direct targeting of the diseased trabecular meshwork. It inhibits Rho-associated protein kinase, reducing cell contraction and extracellular matrix production in the trabecular meshwork and Schlemm's canal, thereby increasing outflow facility [5].

References

- 1. Asymmetric Synthesis of this compound - Thieme Connect [thieme-connect.com]

- 2. Asymmetric Synthesis of this compound - Georg Thieme Verlag KG [thieme.de]

- 3. This compound | C28H27N3O3 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound Synthetic Routes [medkoo.com]

- 7. Process for the preparation of (s)-netarsudil,its salts and ... [patents.google.com]

Netarsudil IOP reduction trabecular outflow facility

Netarsudil's Triple Mechanism of Action

This compound is a Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor that lowers IOP through three coordinated actions on aqueous humor dynamics [1] [2]:

- Increases Trabecular Outflow Facility: As a ROCK inhibitor, this compound relaxes the contractile tone of the trabecular meshwork (TM) and juxtacanalicular connective tissue (JCT). This relaxation expands the tissue, reducing resistance to aqueous humor outflow through the conventional pathway [3] [4] [5].

- Decreases Episcleral Venous Pressure (EVP): this compound also reduces pressure in the episcleral veins, which is the final destination for aqueous humor. Lowering this downstream pressure facilitates better drainage [3] [2].

- Reduces Aqueous Humor Production: Through its inhibition of the NET, this compound modestly decreases the production of aqueous humor, reducing the total fluid volume entering the eye [1].

The following diagram illustrates how these mechanisms work together at the anatomical level.

Quantitative Efficacy Data from Clinical Studies

Clinical studies demonstrate that this compound's mechanism translates into significant IOP reduction and improved outflow facility.

Table 1: Efficacy Outcomes from a Phase 2 Human Study (7-day treatment) [3] [2]

| Efficacy Parameter | This compound 0.02% (Change from Baseline) | Vehicle (Change from Baseline) | Treatment Difference | P-value |

|---|---|---|---|---|

| Mean Diurnal IOP | -4.52 mm Hg | -0.98 mm Hg | -3.54 mm Hg | < 0.0001 |

| Mean Diurnal Outflow Facility | +0.039 µL/min/mm Hg | +0.007 µL/min/mm Hg | +0.03 µL/min/mm Hg | ≤ 0.001 |

| Mean Diurnal EVP | -0.79 mm Hg | +0.10 mm Hg | -0.89 mm Hg | < 0.001 |

Table 2: Comparative Efficacy in a Phase 3 Study (4-week treatment, Japanese patients) [6]

| Study Group | Baseline Mean Diurnal IOP | Week 4 Mean Diurnal IOP (LS Mean) | Mean Reduction from Baseline |

|---|---|---|---|

| This compound 0.02% QD (n=122) | 20.61 mm Hg | 15.96 mm Hg | 4.65 mm Hg |

| Ripasudil 0.4% BID (n=123) | 20.69 mm Hg | 17.71 mm Hg | 2.98 mm Hg |

| The phase 3 study demonstrated the superiority of this compound over the active comparator ripasudil with a treatment difference of -1.74 mmHg (p < 0.0001). |

Experimental Protocols for Investigating Mechanism

For researchers aiming to validate or explore these mechanisms, here are detailed methodologies from key studies.

Table 3: Key Experimental Models and Protocols

| Investigation Focus | Model / Technique | Key Protocol Details | Primary Outcome Measured |

|---|

| Outflow Facility & Morphology [4] | Ex vivo perfused human donor eyes | Paired human eyes perfused at constant pressure (15 mm Hg) with 0.3 µM this compound-M1 (active metabolite) or vehicle for 3 hours. Fluorescent microspheres added to trace outflow patterns before perfusion-fixation. | • Outflow facility (C) calculated from fluid flow rate. • Percentage Effective Filtration Length (PEFL) in TM and episcleral veins. • Morphological changes via confocal and electron microscopy. | | Aqueous Humor Dynamics in Humans [3] [2] | Phase 2 clinical trial (n=18) | Patients with POAG/OHT received this compound 0.02% in one eye and vehicle in the other, once daily for 7 days. Measurements taken at baseline and day 8. | • Trabecular outflow facility: Measured by Schiøtz tonography. • IOP: Measured by pneumatonometry. • EVP: Measured by automated venomanometry. | | Cellular Contractility & Actin Remodeling [5] | Bioengineered 3D Human TM Cell Hydrogel | HTM cells encapsulated in a hydrogel of collagen I, hyaluronic acid, and elastin-like polypeptide. Pathologic contraction induced with TGFβ2. Treated with this compound and related compounds. | • Hydrogel contraction: Measured by change in hydrogel area. • Actin stress fiber density: Quantified via fluorescence imaging. • Focal adhesion disruption: Immunocytochemistry for paxillin. |

Research Implications and Potential Applications

The direct action on the TM opens several promising research and development avenues:

- Treatment for Steroid-Induced Glaucoma: this compound's ROCK inhibition can counteract the pathological cross-linking of actin in the TM induced by steroids, making it a strong candidate for treating this secondary glaucoma [1].

- Therapy for Normal-Tension Glaucoma (NTG): Preclinical studies suggest this compound effectively lowers IOP even when baseline pressure is in the normal range. This is particularly relevant for populations with a high prevalence of NTG [1] [6].

- Fixed-Dose Combination Therapies: The complementary mechanism of this compound (trabecular outflow) and prostaglandin analogs (uveoscleral outflow) provides a robust rationale for fixed-dose combinations, such as this compound/latanoprost, which offer enhanced IOP-lowering efficacy [1] [7].

References

- 1. This compound Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Improves Trabecular Outflow Facility in Patients ... [sciencedirect.com]

- 3. This compound significantly reduces intraocular pressure in ... [mayoclinic.org]

- 4. This compound Increases Outflow Facility in Human Eyes ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound-Family Rho Kinase Inhibitors on ... [frontiersin.org]

- 6. Phase 3 Clinical Trial Comparing the Safety and Efficacy of ... [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action | ROCKLATAN® for ECPs [rocklatan.myalcon.com]

Netarsudil open-angle glaucoma pathophysiology

Mechanism of Action and Pathophysiology

Netarsudil is a novel Rho-associated protein kinase (ROCK) and norepinephrine transporter (NET) inhibitor that lowers IOP through three primary mechanisms [1] [2]:

- Relaxation of Trabecular Meshwork (TM) and Increased Conventional Outflow: By inhibiting ROCK, this compound disrupts actin stress fibers and focal adhesions in TM cells, reducing cellular contractility and stiffness. This decreases resistance to aqueous humor outflow through the conventional pathway (TM and Schlemm's canal) [1] [3].

- Reduction of Episcleral Venous Pressure (EVP): The exact mechanism is not fully understood, but it is believed to be related to its NET inhibitory activity, which may cause venodilation [1] [2].

- Decreased Aqueous Humor Production: A secondary mechanism observed in animal studies, also potentially linked to NET inhibition [1].

The following diagram illustrates the cellular signaling pathway and mechanisms by which this compound acts on the trabecular meshwork.

This compound's cellular signaling pathway and IOP-lowering mechanisms.

Preclinical and Clinical Efficacy Data

Quantitative Preclinical Profile

The table below summarizes key quantitative data from this compound's preclinical development [1].

| Parameter | Assay System | Result (IC₅₀ or Kᵢ) | Biological Significance |

|---|---|---|---|

| ROCK1 Inhibition | Biochemical Kinase Assay | Kᵢ = 1 nM | High affinity for primary molecular target. |

| ROCK2 Inhibition | Biochemical Kinase Assay | Kᵢ = 1 nM | High affinity for primary molecular target. |

| Actin Stress Fiber Disruption | Primary Porcine TM Cells | IC₅₀ = 79 nM | Reduces TM cellular contractility. |

| Focal Adhesion Disruption | Human TM (HTM) Cells | IC₅₀ = 16 nM | Decreases cell-matrix adhesion. |

| IOP Reduction (Rabbit) | Normotensive Dutch Belted Rabbit | Max reduction: 8.1 ± 0.7 mmHg | Confirms potent in vivo efficacy. |

| IOP Reduction (Monkey) | Formosan Rock Monkey | Max reduction: 7.5 ± 1.1 mmHg | Confirms efficacy in non-human primate. |

Clinical Efficacy in Japanese Patients

A Phase 2 study demonstrated this compound's efficacy and concentration-dependent side effects over 4 weeks [4].

| Parameter | This compound 0.01% | This compound 0.02% | This compound 0.04% | Placebo |

|---|---|---|---|---|

| Baseline Mean Diurnal IOP (mmHg) | ~21.1 | ~20.3 | ~20.3 | ~20.3 |

| Week 4 Mean Diurnal IOP (mmHg) | 16.53 | 15.82 | 16.06 | 18.94 |

| Mean IOP Reduction from Baseline (mmHg) | 4.10 | 4.80 | 4.81 | 1.73 |

| Mean Percentage IOP Reduction | 19.8% | 23.5% | 23.8% | 8.2% |

| Incidence of Conjunctival Hyperemia | 23.6% | 37.0% | 56.9% | 1.8% |

Key Experimental Protocols

Detailed methodologies from pivotal preclinical studies are summarized below.

Biochemical Kinase Assay [1]

- Purpose: To quantify the potency of this compound against ROCK1 and ROCK2.

- Method: Serially diluted this compound was tested using a luminescent kinase assay kit. The assay measured kinase activity in 96-well plates; the Kinase-Glo reagent was used to quantitate the remaining ATP after the kinase reaction, with luminescence inversely proportional to kinase inhibition.

- Key Output: Inhibition constant (Kᵢ).

Cell-Based Assay: Actin Stress Fibers [1]

- Purpose: To evaluate the functional effect on the TM cytoskeleton.

- Method:

- Primary porcine TM cells were grown on fibronectin-coated 96-well plates.

- Cells were incubated with serially diluted this compound for 6 hours, then fixed and stained with Alexa Fluor488 phalloidin (for F-actin) and Hoechst 33342 (for nuclei).

- High-content imaging was performed (INCell 1000 imager), and actin fiber length was quantified using custom algorithms.

- Key Output: IC₅₀ for stress fiber disruption.

Cell-Based Assay: Anti-fibrotic Effect [1]

- Purpose: To assess this compound's ability to block TGF-β2-induced fibrosis.

- Method:

- Primary human TM cells were serum-starved and then treated with TGF-β2 (8 ng/mL) with or without 500 nM this compound for 24 hours.

- Cells were immunostained for fibrogenic markers (α-SMA, Collagen I, FSP1).

- Fluorescence was measured to quantify the inhibition of marker expression.

- Key Output: Qualitative and quantitative reduction in fibrosis markers.

The following diagram outlines the workflow for the key cell-based assays.

Workflow for cell-based assays measuring this compound's effects on TM cells.

Research and Development Implications

This compound's profile offers several key implications for drug development:

- First-in-Class Targeting: It was the first FDA-approved therapy to directly target the trabecular meshwork, the primary site of pathology in open-angle glaucoma [1] [2].

- Dual-Inhibitor Strategy: The ROCK/NET inhibition combination provides multiple mechanisms of action, which may lead to more sustained IOP control and efficacy in diverse patient populations [1].

- Concentration-Dependent Effects: The Phase 2 data demonstrates the need to balance efficacy with tolerability, where 0.02% was identified as the optimal concentration [4].

- Synergistic Potential: Research into this compound's combination with prostaglandin analogs (like latanoprost) shows superior IOP reduction compared to either monotherapy, indicating a promising direction for fixed-dose combination therapies [3] [2].

References

- 1. Discovery and Preclinical Development of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound ophthalmic solution and its potential in the tre [dovepress.com]

- 3. Challenging glaucoma with emerging therapies [frontiersin.org]

- 4. Phase 2 Randomized Clinical Study of this compound Ophthalmic Solution... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for HPLC Method Validation of Netarsudil Impurities

Introduction to Netarsudil and Its Impurities

This compound is a Rho kinase inhibitor and norepinephrine transporter inhibitor used for lowering elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1]. Ensuring the purity of this compound is critical for pharmaceutical quality because even trace amounts of impurities can compromise drug safety and efficacy [1]. These impurities primarily originate from the synthesis process, where the starting material ((4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid) and an intermediate product may remain in the final drug substance [1]. Forced degradation studies reveal that this compound is susceptible to various stress conditions, generating multiple degradation products that must be separated and characterized [1]. This document provides detailed application notes and protocols for validating a stability-indicating HPLC method for the quantification of this compound and its process-related impurities.

Developed HPLC Method for this compound Impurity Analysis

Optimized Chromatographic Conditions

The method was developed and optimized to achieve baseline separation of this compound from its process-related impurities and forced degradation products [1].

- Stationary Phase: ZORBAX Eclipse XDB C18 column (250 × 4.6 mm; 5 µ id) maintained at room temperature [1]

- Mobile Phase: Acetonitrile, methanol, and pH 4.6 phosphate buffer in ratio of 45:35:20 (v/v) [1]

- Flow Rate: 1.0 mL/min in isocratic elution mode [1]

- Detection Wavelength: 257 nm (isosbestic point for this compound and its impurities) [1]

- Injection Volume: 0.1-1500 µL (temperature-controlled autosampler) [1]

- Sample Solvent: Methanol [1]

- Sample Concentration: 1000 µg/mL for standard solutions; 100 µg/mL for formulation samples [1]

Analytical Workflow

The following workflow outlines the complete analytical procedure for method validation and application:

Method Validation Protocol and Results

System Suitability Testing

Purpose: To ensure the HPLC system is operating correctly before sample analysis [2] [3]. Procedure: Analyze six replicates of the 100% concentration level solution (this compound at target concentration with 0.01% of each impurity) [1]. Acceptance Criteria [1] [3]:

- Retention time: RSD ≤ 2%

- Theoretical plates: >2000

- Tailing factor: ≤2.0

- Resolution: >1.5 between critical pairs

Validation Parameters and Experimental Protocols

The method was validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for the intended application [1] [4]. The table below summarizes the experimental designs and acceptance criteria for each validation parameter:

| Validation Parameter | Experimental Design | Results & Acceptance Criteria | Reference |

|---|---|---|---|

| Specificity | Forced degradation studies: acid, base, peroxide, thermal, UV light; analyze peak purity using DAD [1] [5] | No interference; peak purity >990; resolution between all peaks >1.5 [1] [5] | [1] [5] |

| Linearity & Range | 5-7 concentration levels: LOQ to 200% for impurities; 25-200 µg/mL for this compound [1] [5] | Impurities: 0.025-0.2 µg/mL; This compound: 25-200 µg/mL; R² > 0.999 [1] | [1] |

| Accuracy (Recovery) | 9 determinations over 3 levels (80%, 100%, 120%); bulk drug: direct recovery; formulations: spiked recovery [4] [5] | Recovery 98-102%; RSD < 2% [4] [5] | [4] [5] |

| Precision | Repeatability: 6 injections of same sample; Intermediate precision: different days, analysts, instruments [4] [3] | RSD < 2% for both repeatability and intermediate precision [4] | [4] [3] |

| LOD & LOQ | Signal-to-noise ratio: LOD (S/N ≥ 3), LOQ (S/N ≥ 10) with precision verification [1] [4] | LOD: 0.008 µg/mL (Imp1), 0.003 µg/mL (Imp2); LOQ: 0.025 µg/mL for both impurities [1] | [1] [4] |

| Robustness | Deliberate variations: mobile phase ratio (±5%), flow rate (±10%), column temperature, different columns [4] [5] | RSD of results <2% under all varied conditions [4] [5] | [4] [5] |

Forced Degradation Studies Protocol

Purpose: To demonstrate the stability-indicating capability of the method by subjecting this compound to various stress conditions and showing that the method can adequately separate degradation products from the main peak and process-related impurities [1].

- Acidic Degradation: Expose this compound solution to 1M HCl at room temperature or elevated temperature (e.g., 90°C) for appropriate duration

- Basic Degradation: Expose this compound solution to 1M NaOH at room temperature or elevated temperature

- Oxidative Degradation: Treat with 10% hydrogen peroxide at room temperature

- Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 70°C)

- Photolytic Degradation: Expose to UV light (e.g., 4500 lx for 48 hours)

Optimal Degradation Level: Approximately 10% degradation (5-15%) is advisable for meaningful interpretation. If the sample shows no degradation after harsh conditions, it is considered stable under those conditions [5].

Analysis: After degradation, adjust the pH of the solutions to match the mobile phase pH before injection to prevent adverse effects on the column [5]. Analyze using the developed HPLC method and characterize degradation products using LC-MS/MS with collision-induced dissociation [1].

Characterization of Degradation Products

Procedure: Degradation products generated from forced degradation studies were characterized using LC-MS/MS with electrospray ionization in positive mode [1]. Mass Spectrometry Conditions [1]:

- Ionization Mode: Positive ESI

- Fragmentor Voltage: 70 V

- Capillary Voltage: 3200-3600 V

- Skimmer Voltage: 60 V

- Drying Gas Temperature: 300°C at 9 L/h

- Nebulization Pressure: 40 Psi

Results: Based on collision-induced dissociation mass spectral data, six degradation compounds of this compound were characterized and their possible structures were proposed [1]. The method successfully resolved these degradation products from process-related impurities, confirming its stability-indicating capability [1].

Application to Pharmaceutical Dosage Forms

The validated method has been successfully applied for the analysis of this compound in eye drop formulations (0.02% w/v) [1]. Sample Preparation: Accurately measure 25 mL of the eye drop formulation into a 50 mL volumetric flask containing 10 mL methanol. Sonicate to dissolve completely, then dilute to volume with methanol. Filter through a 0.2 µ membrane filter before injection to obtain a final concentration of 100 µg/mL [1]. Results: The method provides acceptable accuracy and precision for the quantification of this compound and its impurities in pharmaceutical dosage forms, making it suitable for routine quality control analysis [1].

Conclusion

The validated HPLC method for this compound and its impurities demonstrates excellent sensitivity, precision, accuracy, and specificity. The method is stability-indicating, successfully separating and characterizing process-related impurities and forced degradation products. With its comprehensive validation according to ICH guidelines and proven application to pharmaceutical dosage forms, this method is suitable for routine quality control analysis of this compound in bulk drug substances and finished pharmaceutical products, ensuring drug safety and efficacy [1].

References

- 1. Characterization of Forced Degradation Products ... [pmc.ncbi.nlm.nih.gov]

- 2. : A Comprehensive HPLC Method Validation Parameters Guide [linkedin.com]

- 3. analytical method and validation of validation | PPT hplc [slideshare.net]

- 4. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 5. Content Determination HPLC : A Comprehensive... Method Validation [welch-us.com]

Comprehensive Application Notes and Protocols: LC-MS/MS Characterization of Forced Degradation Products of Netarsudil

Introduction to Netarsudil and Forced Degradation Studies

This compound is a novel Rho kinase inhibitor and norepinephrine transporter inhibitor approved for decreasing elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Its molecular structure consists of [4-[(2S)-3-Amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate with a molecular formula of C₂₈H₂₇N₃O₃ and a molecular weight of 453.542 g/mol [1]. What distinguishes this compound from other Rho kinase inhibitors is its unique triple mechanism of action—它不仅通过减少流出阻力来最小化眼内压,还减少房水产生和上巩膜静脉压 [1]. The drug is typically administered as an eye drop formulation with a concentration of 0.02% w/v this compound [1].

Forced degradation studies, also known as stress testing, are critical components of pharmaceutical development that provide insight into the intrinsic stability of drug substances and products. These studies help identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods [1]. The International Conference on Harmonization (ICH) guidelines recommend subjecting drug substances to various stress conditions including hydrolysis (acid and base), oxidation, thermal stress, and photolysis to demonstrate the specificity of stability-indicating methods and to understand the intrinsic stability characteristics of the molecule [1]. The identification and characterization of degradation products are essential for ensuring drug product quality, safety, and efficacy, as even small quantities of impurities may influence these critical attributes [1].

Experimental Design and Materials

Materials and Reagents

The experimental setup for this compound forced degradation studies requires high-purity materials and specialized reagents. According to recent studies, the following materials are essential:

- This compound reference standard (purity: 98.17%) and its process-related impurities should be procured from certified suppliers like Ajanta Pharma Limited [1].

- HPLC-grade solvents including methanol, acetonitrile, and Milli-Q water are obtained from Merck Chemicals [1].

- Reagent-grade chemicals for stress studies including hydrochloric acid (HCl, for acid degradation), sodium hydroxide (NaOH, for base degradation), hydrogen peroxide (for oxidative degradation), and buffers for mobile phase preparation should be purchased from established suppliers like Fisher Scientific [1].

- Pharmaceutical dosage forms containing 0.02% w/v this compound for comparative analysis [1].

Instrumentation

The comprehensive characterization of this compound degradation products requires sophisticated instrumentation:

- High-Performance Liquid Chromatography (HPLC) system such as Agilent 1100 instrument equipped with quaternary pump (G1311A), temperature-adjustable autosampler (G1329A), and programmable UV detector (G1314A). Chromatographic integration is performed using Agilent ChemStation software [1].

- Liquid Chromatography-Mass Spectrometry (LC-MS) system such as Waters LCMS equipped with triple quadrupole mass detector operated in positive electrospray ionization (ESI) mode. Critical MS parameters include fragmentor voltage (70 V), capillary voltage (3200-3600 V), and skimmer voltage (60 V). Nebulization (40 Psi) and drying gas (300°C, 9 L/h) are maintained using nitrogen gas [1].

- Supplementary equipment including ultrasonic bath sonicator, membrane filters (0.2 μm), and pH meter for buffer preparation [1].

Chromatographic Conditions

Optimized chromatographic conditions for the separation of this compound and its degradation products are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions for this compound Degradation Studies

| Parameter | Specification | Rationale |

|---|---|---|

| Column | ZORBAX Eclipse XDB C18 (250 × 4.6 mm; 5 μm id) | Provides optimal resolution of this compound, process-related impurities, and degradation products [1] |

| Mobile Phase | Acetonitrile:methanol:pH 4.6 phosphate buffer (45:35:20, v/v) | Isocratic elution for efficient separation [1] |

| Flow Rate | 1.0 mL/min | Balanced analysis time and resolution [1] |

| Column Temperature | Room temperature | Maintains reproducibility [1] |

| Detection Wavelength | 257 nm | Isoabsorption wavelength for this compound and its impurities [1] |

| Injection Volume | Variable (0.1-1500 μL) | Adaptable to concentration needs [1] |

| Run Time | Not specified | To be determined based on retention of all components |

Forced Degradation Protocol

Sample Preparation

Proper sample preparation is fundamental for obtaining reliable and reproducible forced degradation results:

- Stock solution preparation: Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Add approximately 15 mL of methanol and dissolve using an ultrasonic bath sonicator. Make up to volume with methanol to obtain a 1000 μg/mL stock solution [1]. Filter through a 0.2 μm membrane filter before use.

- Working solution preparation: Dilute appropriate aliquots of the stock solution with methanol to obtain the desired concentrations for stress studies.

- Formulation solution preparation: Accurately measure 25 mL of this compound eye drop formulation (0.02% w/v) into a 50 mL volumetric flask. Add 10 mL methanol, sonicate to dissolve completely, and make up to volume with methanol to obtain a 100 μg/mL solution [1]. Filter through a 0.2 μm membrane filter before analysis.

Stress Conditions

This compound samples should be subjected to various stress conditions to evaluate its stability characteristics. The specific conditions and durations should be optimized to achieve approximately 10-20% degradation to ensure the formation of meaningful levels of degradation products without complete degradation of the active ingredient. Table 2 summarizes the recommended stress conditions.

Table 2: Recommended Stress Conditions for this compound Forced Degradation Studies

| Stress Condition | Recommended Conditions | Degradation Observed | Key Degradation Products |

|---|---|---|---|

| Acidic Hydrolysis | 0.1-1.0 M HCl at room temperature to 60°C for 24 hours | Considerable degradation | Multiple degradation products observed [1] |

| Alkaline Hydrolysis | 0.1-1.0 M NaOH at room temperature to 60°C for 24 hours | Considerable degradation | Multiple degradation products observed [1] |

| Oxidative Degradation | 1-30% hydrogen peroxide at room temperature for 24 hours | Considerable degradation | Multiple degradation products observed [1] |

| Thermal Degradation | Solid state at 60-105°C for 24-72 hours | Considerable degradation | Multiple degradation products observed [1] |

| Photolytic Degradation | UV light (254 nm) for 24-72 hours | Considerable degradation | Multiple degradation products observed [1] |

Sample Processing After Stress Studies

After subjecting this compound samples to stress conditions, the following processing steps are recommended:

- Neutralization: For acid and base stress samples, neutralize immediately after the stress period using appropriate acid or base to prevent ongoing degradation.

- Dilution: Dilute stressed samples with mobile phase or methanol to achieve appropriate concentration for analysis (typically 100 μg/mL for this compound).

- Filtration: Filter all samples through 0.2 μm membrane filters before injection to remove particulate matter.

- Storage: Analyze samples immediately after preparation or store at refrigerated conditions if analysis must be delayed, with documentation of storage time and conditions.

LC-MS/MS Analysis of Degradation Products

Mass Spectrometry Parameters

The characterization of this compound degradation products requires optimized mass spectrometry conditions to obtain meaningful structural information. Based on recent studies, the following parameters are recommended:

- Ionization mode: Positive electrospray ionization (ESI+) [1]

- Fragmentor voltage: 70 V [1]

- Capillary voltage: 3200-3600 V [1]

- Skimmer voltage: 60 V [1]

- Nebulization pressure: 40 Psi [1]

- Drying gas temperature: 300°C [1]

- Drying gas flow rate: 9 L/h [1]

- Scan range: m/z 100-800 [1]

- Collision energies: Optimized for each degradation product using collision-induced dissociation (CID)

Structural Characterization Approach

The identification of degradation products involves a systematic approach to structural elucidation:

- Accurate mass measurement: Determine precise molecular weights of degradation products using high-resolution mass spectrometry to establish elemental compositions [2].

- MS/MS fragmentation: Obtain product ion spectra of degradation products and compare with this compound fragmentation pattern to identify structural similarities and differences [1].

- Retention behavior: Correlate chromatographic retention with probable structural features (polarity, hydrogen bonding capacity).

- Fragmentation pathways: Establish plausible fragmentation pathways for each degradation product based on CID spectra.

The following workflow diagram illustrates the comprehensive forced degradation study process:

Results and Discussion

Degradation Profile of this compound

Forced degradation studies of this compound under various stress conditions have revealed a comprehensive degradation profile. The drug demonstrates significant susceptibility to multiple stress conditions, with considerable degradation observed in acid, base, peroxide, thermal, and UV light conditions [1]. A total of six degradation products have been identified and characterized through these studies, providing insight into the stability characteristics of the molecule [1]. The degradation products were well-resolved from the main peak and from process-related impurities, demonstrating the stability-indicating capability of the developed method.

The formation of specific degradation products under different stress conditions provides valuable information about the labile sites in the this compound molecule. The characterization of these degradation products was performed based on collision-induced dissociation mass spectral data, allowing researchers to propose possible structures for each degradation compound [1]. This structural information is crucial for understanding degradation pathways and developing strategies to stabilize the formulation.

Structural Characterization of Degradation Products

The structural characterization of this compound degradation products involves interpretation of mass spectral data and proposing plausible structures based on fragmentation patterns. While the complete structural details of all six degradation products are beyond the scope of this protocol, the general approach involves:

- Hydrolytic degradation products: Formed under acid and base conditions, typically involving hydrolysis of ester or amide linkages in the this compound molecule [2].

- Oxidative degradation products: Generated under peroxide stress, potentially involving oxidation of aromatic rings or functional groups.

- Thermal degradation products: Resulting from thermal stress, possibly through dehydration or rearrangement reactions.

- Photolytic degradation products: Formed under UV light exposure, potentially involving photochemical rearrangement or cleavage.

Recent research has identified four specific hydrolytic degradation products through LC-Q-TOF-MS/MS analysis, with mechanistic pathways established for their formation from this compound [2]. Comparative toxicity assessment of the drug and its degradation products using in silico approaches such as ProTox II provides valuable safety information about these impurities [2].

Analytical Method Performance

The developed HPLC method for this compound forced degradation studies has been comprehensively validated according to ICH guidelines. The method demonstrates excellent performance characteristics as summarized in Table 3.

Table 3: Validation Parameters for the Stability-Indicating HPLC Method

| Validation Parameter | Results | Acceptance Criteria |

|---|

| Detection Limit (LOD) | 0.008 μg/mL (Impurity 1) 0.003 μg/mL (Impurity 2) | Adequate for impurity detection [1] | | Quantification Limit (LOQ) | Not specified | Typically 3-5 times LOD | | Linearity Range | 25-200 μg/mL (this compound) 0.025-0.2 μg/mL (Impurities) | R² > 0.999 [1] | | Accuracy | Acceptable results | Recovery 90-110% | | Precision | Acceptable results | RSD ≤ 2% | | Robustness | Acceptable results | Deliberate variations do not affect method performance | | Specificity | Specific in presence of degradation products | No interference from blank, placebo, or degradation products |

The method validation demonstrates that the developed procedure is specific, sensitive, and reliable for the simultaneous quantification of this compound and its degradation products. The calibration curves show excellent linearity in the specified concentration ranges for both this compound and its impurities [1]. The outcomes of other validation studies including accuracy, precision, ruggedness, and robustness were similarly satisfactory and proven adequate for the regular analysis of this compound and its process-related impurities in bulk drug and pharmaceutical dosage forms [1].

Regulatory Considerations and Applications

Method Validation Requirements

For regulatory compliance, forced degradation studies and stability-indicating methods must meet specific validation criteria as per ICH guidelines:

- Specificity: The method must demonstrate separation of all degradation products from the main peak and from each other, with no interference from blank or placebo [1].

- Linearity: The calibration curve should demonstrate a linear response across the specified concentration range with a correlation coefficient (R²) > 0.999 [1].

- Accuracy: Recovery studies should demonstrate acceptable results, typically in the range of 90-110% for impurities [1].

- Precision: Method repeatability and intermediate precision should be established with acceptable relative standard deviation (RSD) values [1].

- Sensitivity: LOD and LOQ should be established for all known impurities and degradation products [1].

- Robustness: The method should remain unaffected by small deliberate variations in method parameters [1].

Safety and Handling Considerations

When conducting forced degradation studies with this compound, several safety considerations should be implemented:

- Personal protective equipment: Safety goggles with side-shields, protective gloves, impervious clothing, and suitable respirator [3].

- Handling precautions: Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [3].

- Storage conditions: Keep container tightly sealed in cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature: -20°C (powder) or -80°C (in solvent) [3].

- First aid measures: In case of eye contact, flush immediately with large amounts of water and seek medical attention. For skin contact, rinse thoroughly with water [3].

- Environmental precautions: Avoid release into the environment as this compound is classified as very toxic to aquatic life with long-lasting effects [3].

Conclusion

The forced degradation study protocol presented in this application note provides a comprehensive approach for evaluating the stability characteristics of this compound and characterizing its degradation products. The optimized HPLC method with LC-MS/MS detection enables reliable identification and quantification of process-related impurities and degradation products, fulfilling regulatory requirements for pharmaceutical development.

The methodology has been demonstrated to be specific, sensitive, and robust for the intended purpose, with acceptable validation parameters including linearity, accuracy, precision, and system suitability. The successful characterization of six degradation products under various stress conditions provides valuable information about the stability profile of this compound, which can guide formulation development, packaging selection, and storage condition recommendations.

This protocol serves as a valuable resource for researchers and scientists involved in the development and quality control of this compound drug substances and products, ensuring that comprehensive forced degradation studies can be conducted efficiently and in compliance with current regulatory expectations.

References

Application Note: Stability-Indicating RP-HPLC Method for Netarsudil Quantification and Impurity Profiling

Introduction

Netarsudil is a Rho kinase inhibitor used for lowering elevated intraocular pressure in open-angle glaucoma or ocular hypertension [1]. Ensuring its purity is critical, as process-related impurities and degradation products can compromise drug safety and efficacy. This application note details a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its process-related impurities, incorporating forced degradation studies to demonstrate specificity [1].

Experimental Protocol

2.1. Materials and Reagents

- Analytical Standards: this compound (purity ≥98.17%), Impurity 1, and Impurity 2 [1].

- Chemicals: HPLC-grade methanol, acetonitrile, and water. Reagent-grade chemicals for mobile phase and stress testing: ortho-phosphoric acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) [1] [2].

- Equipment: HPLC system with quaternary pump, autosampler, thermostatted column compartment, and programmable UV-Vis/DAD detector. Agilent 1100 or 1260 series systems are suitable [1] [2].

2.2. Instrumentation and Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm particle size) [1] |

| Mobile Phase | Acetonitrile: Methanol: pH 4.6 Phosphate Buffer (45:35:20, v/v) [1] |

| Flow Rate | 1.0 mL/min [1] |

| Column Temperature | Ambient (approx. 25 °C) [1] |

| Detection Wavelength | 257 nm [1] |

| Injection Volume | 20 µL [1] |

| Elution Mode | Isocratic [1] |

2.3. Solution Preparations

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol [1].

- Impurity Stock Solutions (1000 µg/mL): Prepare separately for Impurity 1 and Impurity 2 using the same procedure [1].

- Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol to obtain concentrations within the range of 25-200 µg/mL for this compound and 0.025-0.2 µg/mL for impurities [1].

- Formulation Sample Solution: Transfer 25 mL of 0.02% w/v this compound eye drops into a 50 mL volumetric flask. Add 10 mL methanol, sonicate to dissolve, and dilute to volume with methanol. Filter through a 0.2 µm membrane filter before injection [1].

2.4. Forced Degradation (Stress) Studies Protocol

Forced degradation is critical to demonstrate the stability-indicating nature of the method. The following workflow outlines the stress conditions to generate degradation products.

- Objective: To degrade approximately 5-10% of the this compound active ingredient, ensuring the formation of relevant degradation products without causing excessive degradation [3].

- Procedure: Expose this compound solution and/or solid to various stress conditions [1]. After stress, neutralize (acid/base) or dilute samples and analyze using the developed HPLC method.

Method Validation Results

The method was validated as per International Conference on Harmonization (ICH) guidelines [1] [4]. Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Results

| Validation Parameter | Results for this compound | Results for Impurities |

|---|---|---|

| Linearity Range | 25 - 200 µg/mL [1] | 0.025 - 0.2 µg/mL [1] |

| Correlation Coefficient (r²) | Not explicitly stated, but expected >0.999 for linearity [2] | Not explicitly stated, but expected >0.999 for linearity [2] |

| Detection Limit (LOD) | - | 0.008 µg/mL (Imp 1), 0.003 µg/mL (Imp 2) [1] |

| Quantification Limit (LOQ) | - | 0.025 µg/mL [1] |

| Precision (RSD) | ≤ 2% (Acceptance criteria) [4] [3] | ≤ 10% (at LOQ level) [3] |

| Accuracy (Recovery) | 99.59 - 100.08% (Acceptance: 98-102%) [2] | 70 - 130% (at LOQ level) [3] |

| Robustness | Acceptable results for deliberate variations in flow rate, mobile phase composition, etc. [1] | Acceptable results [1] |

| Specificity | Baseline separation of this compound, its impurities, and forced degradation products confirmed [1] | Resolved from this compound and other degradation products [1] |

Analysis of Forced Degradation Samples

The method effectively separated this compound from its process-related impurities and six forced degradation products [1]. The characterization of these degradation products was performed using collision-induced dissociation mass spectral data, and their probable structures were proposed based on this data [1].

Application Notes for Researchers

- System Suitability Test: Before analysis, ensure the system is suitable. The test should meet the following criteria for this compound peak: Resolution (Rs) ≥ 2.0 from the closest eluting peak, Theoretical Plates (N) > 2000, and Tailing Factor (T) ≤ 2.0 [1] [3] [5].

- Column Selection: C18 columns with 250 mm length provide superior resolution for complex impurity profiles. Guard columns are recommended to extend the analytical column's lifespan [1] [5].

- Detection Wavelength: A PDA detector is advantageous for confirming peak purity and homogeneity during forced degradation studies [1] [3].

Workflow Diagram: Overall Method Development and Validation

The entire process, from sample preparation to final analysis, is visualized in the following workflow.

Conclusion

The described RP-HPLC method is a simple, sensitive, and fully validated stability-indicating procedure suitable for the routine analysis, impurity profiling, and stability evaluation of this compound in bulk drug substances and pharmaceutical dosage forms. The method effectively separates this compound from its process-related impurities and forced degradation products, ensuring reliable quantification and supporting drug quality control in compliance with regulatory standards [1].

References

- 1. Characterization of Forced Degradation Products of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a RP-HPLC method for ... [nature.com]

- 3. HPLC Stability development: a review indicating method [ijpsr.com]

- 4. RP-HPLC Method Development and Validation for ... [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of RP-HPLC In Bioanalytical ... [ijsrtjournal.com]

Netarsudil, sold under the brand name Rhopressa, is a Rho kinase (ROCK) inhibitor used to lower elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension [1] [2]. The presence of impurities in an Active Pharmaceutical Ingredient (API) can affect the drug's safety, quality, and efficacy. Therefore, their identification and quantification are critical [1].

The table below summarizes the key components of a published stability-indicating High-Performance Liquid Chromatography (HPLC) method developed for this purpose [1].

Table 1: Summary of a Validated HPLC Method for this compound and Impurities Analysis

| Parameter | Specification |

|---|---|

| Objective | Resolution, identification, and quantification of two process-related impurities in this compound [1]. |

| Column | ZORBAX Eclipse XDB C18 (250 x 4.6 mm; 5 µm id) [1]. |

| Mobile Phase | Acetonitrile, methanol, and pH 4.6 phosphate buffer (45:35:20, v/v) [1]. |

| Flow Rate | 1.0 mL/min [1]. |

| Elution Mode | Isocratic [1]. |

| Detection Wavelength | 257 nm [1]. |

| Detection Limit (LOD) | Impurity 1: 0.008 µg/mL; Impurity 2: 0.003 µg/mL [1]. |

| Quantification Range | This compound: 25-200 µg/mL; Impurities: 0.025-0.2 µg/mL [1]. |

The origin of process-related impurities can be traced to the synthetic pathway of this compound. The starting material and an intermediate can remain in the final drug substance, designated as Impurity 1 and Impurity 2, respectively [1]. Furthermore, forced degradation studies can reveal additional degradation products.

Table 2: Identified this compound Process-Related Impurities and Degradation Products

| Compound Name / Identifier | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notes |

|---|---|---|---|---|

| This compound (API) | C₂₈H₂₇N₃O₃ | 453.54 [3] | 1254032-66-0 (base) [3] | ROCK inhibitor API [1]. |

| This compound Dimesylate | C₃₀H₃₅N₃O₉S₂ | 645.74 [3] | 1422144-42-0 [3] | Salt form of the API. |

| Impurity 1 | - | - | - | Starting material in this compound synthesis[(4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid] [1]. |

| Impurity 2 | - | - | - | Intermediate in this compound synthesis [1]. |

| This compound Amino Acid Impurity | C₁₉H₂₁NO₄ | 327.38 [3] | 2684301-49-1 [3] | Reported impurity. |

| This compound Process Impurity 9 | C₇H₇N₃O | 149.15 [4] | 28539-02-8 [4] | Also known as 1-(Hydroxymethyl)-1H-benzotriazole. |

Experimental Protocol: Forced Degradation and Impurity Characterization

This protocol outlines the procedure for conducting forced degradation studies on this compound and characterizing the resulting degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as derived from the literature [1].

Materials and Reagent Preparation

- API and Formulation: this compound analytical standard (e.g., 98.17% purity), and a 0.02% w/v this compound ophthalmic solution [1].